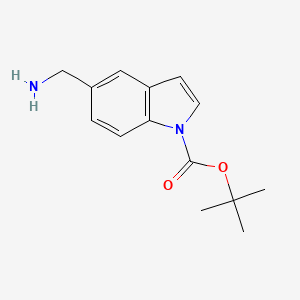
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate
概要
説明
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in the compound provides steric hindrance, which can influence its reactivity and stability.
作用機序
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s influence on these pathways and their downstream effects contribute to its overall biological activity.
Result of Action
The molecular and cellular effects of 5-Aminomethylindole-1-carboxylic acid tert-butyl ester’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate typically involves the protection of the amino group and the carboxyl group. One common method is the use of tert-butyl carbamate (Boc) as a protecting group for the amino group. The synthesis can be carried out through a multi-step process involving the following steps:
Protection of the amino group: The amino group is protected using tert-butyl carbamate (Boc) to form Boc-protected amine.
Formation of the indole ring: The indole ring is formed through cyclization reactions involving appropriate starting materials.
Introduction of the aminomethyl group: The aminomethyl group is introduced through alkylation reactions.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the aminomethyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction may yield reduced amines.
科学的研究の応用
Chemistry: tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds
Biology: In biological research, this compound is used to study the effects of indole derivatives on biological systems. It can serve as a model compound to investigate the interactions of indole derivatives with enzymes, receptors, and other biomolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for drug development.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications, including the production of agrochemicals and specialty chemicals.
類似化合物との比較
- tert-Butyl 5-(aminomethyl)-1H-indole-2-carboxylate
- tert-Butyl 5-(aminomethyl)-1H-indole-3-carboxylate
- tert-Butyl 5-(aminomethyl)-1H-indole-4-carboxylate
Comparison:
- Structural Differences: The position of the carboxylate group on the indole ring differentiates these compounds. This positional variation can influence their reactivity and biological activity.
- Reactivity: The reactivity of these compounds can vary based on the position of the functional groups. For example, substitution reactions may occur more readily at certain positions on the indole ring.
- Biological Activity: The biological activity of these compounds can differ due to variations in their ability to interact with molecular targets. The position of the carboxylate group can affect the compound’s binding affinity and selectivity.
特性
IUPAC Name |
tert-butyl 5-(aminomethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCAJWQEJGGGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















